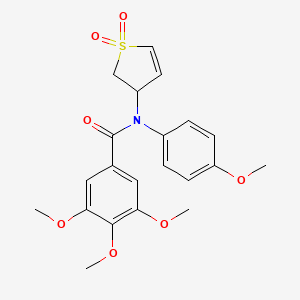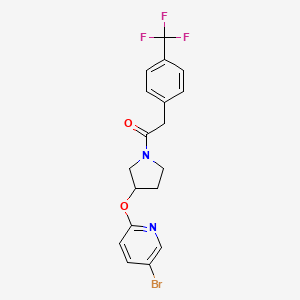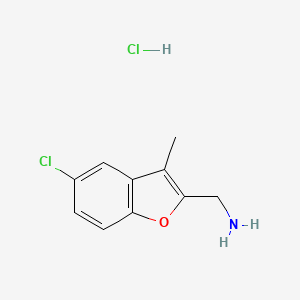![molecular formula C26H19FN6O4 B2878200 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one CAS No. 1032001-72-1](/img/structure/B2878200.png)
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
A series of novel piperazine derivatives can be synthesized through a multi-step procedure . Their structures are often characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve reductive amination .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral techniques .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research into novel piperazine derivatives, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, has shown significant antimicrobial and antifungal activities, suggesting potential applications in developing new antibacterial and antifungal agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biofilm and MurB Inhibitors
A novel series of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent inhibitory activities against bacterial biofilm formation and the MurB enzyme, highlighting their potential as new antimicrobial agents, particularly against resistant bacterial strains (Mekky & Sanad, 2020).
Stability Under Stress Conditions
A study on the stability of a quinazoline-4(3H)-one derivative under stress conditions found the compound to be stable against UV radiation, high temperatures, and oxidants, but susceptible to hydrolysis in alkaline environments. This research aids in understanding the stability of pharmaceutical substances, which is crucial for their development and regulatory approval (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Antihypertensive Agents
Research into 2,4-diamino-6,7-dimethoxyquinazoline derivatives, including structures similar to the compound , has been conducted to evaluate their potential as alpha-1 adrenoceptor antagonists and antihypertensive agents, demonstrating the diverse therapeutic potentials of such compounds (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).
Neuroprotection and Alzheimer's Disease Treatment
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a compound with a piperazine component, was designed as a multi-target therapeutic approach offering neuroprotective treatment options for Alzheimer's disease, showcasing the potential of piperazine derivatives in neurology (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN6O4/c1-14-5-10-19-22(35)20(26-31-24(32-37-26)16-3-2-4-17(27)11-16)12-33(25(19)29-14)13-21(34)30-18-8-6-15(7-9-18)23(28)36/h2-12H,13H2,1H3,(H2,28,36)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHZYYRZUBZWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2878117.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide](/img/structure/B2878119.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2878120.png)
![2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2878121.png)
![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)
![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)
![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)



![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)
![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)

![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2878139.png)
